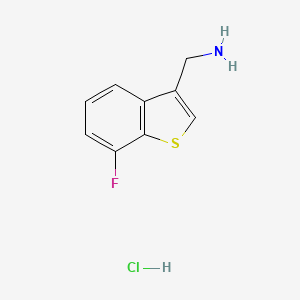
Lithium(1+) 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+) 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate is a chemical compound with the molecular formula C9H13LiNO3. This compound features a lithium ion coordinated to a 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate moiety. The presence of the pyrrolidinone ring and the lithium ion makes this compound interesting for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate typically involves the reaction of 3-methyl-5-oxopyrrolidine with lithium acetate under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then stirred for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium(1+) 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or substituted pyrrolidinone derivatives .
Applications De Recherche Scientifique
Lithium(1+) 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to the presence of lithium.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of Lithium(1+) 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate involves its interaction with specific molecular targets. The lithium ion can modulate various biochemical pathways, including those involved in neurotransmission and enzyme activity. The pyrrolidinone moiety may also contribute to the compound’s biological activity by interacting with proteins and enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate
- Potassium 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate
- Calcium 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate
Uniqueness
Lithium(1+) 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate is unique due to the presence of the lithium ion, which imparts distinct chemical and biological properties. Lithium ions are known for their role in mood stabilization and neurological effects, making this compound particularly interesting for medical research .
Propriétés
Formule moléculaire |
C7H10LiNO3 |
|---|---|
Poids moléculaire |
163.1 g/mol |
Nom IUPAC |
lithium;2-(3-methyl-5-oxopyrrolidin-3-yl)acetate |
InChI |
InChI=1S/C7H11NO3.Li/c1-7(3-6(10)11)2-5(9)8-4-7;/h2-4H2,1H3,(H,8,9)(H,10,11);/q;+1/p-1 |
Clé InChI |
RHKDTROZBSFZQX-UHFFFAOYSA-M |
SMILES canonique |
[Li+].CC1(CC(=O)NC1)CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-(5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl)acetate](/img/structure/B13507897.png)

![rac-tert-butyl (1R,5S)-3-oxa-7,9-diazabicyclo[3.3.2]decane-9-carboxylate](/img/structure/B13507919.png)


![1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylicacidhydrochloride](/img/structure/B13507935.png)


![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13507957.png)

![[3-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-yl]methanol](/img/structure/B13507971.png)



